

Application Notes and Protocols for Sulfo-Cy5.5-COOH in Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo Cy5.5-COOH

Cat. No.: B3251683

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5.5-COOH is a water-soluble, far-red fluorescent dye that is an excellent candidate for labeling proteins, particularly antibodies, for flow cytometry applications. Its emission in the far-red spectrum (typically around 694 nm) is advantageous as it minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.^[1] The presence of sulfonate groups enhances its hydrophilicity, making it suitable for bioconjugation in aqueous environments without the need for organic co-solvents.^[2] This document provides a detailed protocol for the use of Sulfo-Cy5.5-COOH in flow cytometry, covering antibody conjugation, cell staining, and data acquisition.

Spectral Properties

Sulfo-Cy5.5 is characterized by its absorption and emission in the far-red region of the spectrum.^[2]

Property	Wavelength (nm)
Excitation Maximum	~675 nm
Emission Maximum	~694 nm

Table 1: Spectral properties of Sulfo-Cy5.5.^[2]

Experimental Protocols

Part 1: Antibody Conjugation with Sulfo-Cy5.5-COOH

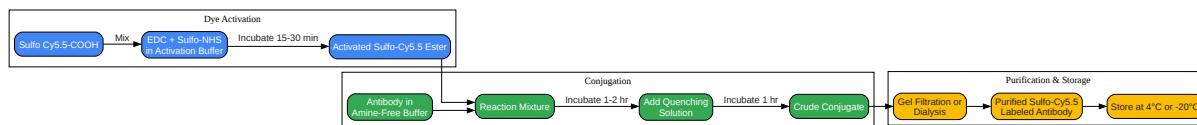
The carboxylic acid group on Sulfo-Cy5.5-COOH requires activation to react with primary amines (e.g., lysine residues) on an antibody. A common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester.

Materials Required:

- Primary antibody (in an amine-free buffer like PBS)
- Sulfo-Cy5.5-COOH
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1.5 M hydroxylamine, pH 8.5)
- Purification column (e.g., Sephadex G-25) or dialysis cassette (10-20 kDa MWCO)
- Anhydrous DMSO

Protocol:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.
 - Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[\[3\]](#)
- Activation of Sulfo-Cy5.5-COOH:


- Dissolve Sulfo-Cy5.5-COOH in anhydrous DMSO to prepare a 10 mM stock solution.
- In a separate tube, dissolve EDC and sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of ~2 mM and ~5 mM, respectively.
- Add the Sulfo-Cy5.5-COOH stock solution to the EDC/sulfo-NHS mixture. A molar ratio of dye to antibody between 8:1 and 12:1 is a good starting point for IgG antibodies.[\[1\]](#)
- Incubate the activation reaction for 15-30 minutes at room temperature.

- Conjugation Reaction:
 - Add the activated Sulfo-Cy5.5-COOH solution to the prepared antibody solution.
 - Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quenching the Reaction:
 - Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM.
 - Incubate for 1 hour at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from unconjugated dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).
 - The DOL can be calculated using the following formula: $DOL = (A_{max} * \epsilon_{protein}) / [(A_{280} - (A_{max} * CF_{280})) * \epsilon_{dye}]$
 - A_{max} = Absorbance at ~675 nm
 - A_{280} = Absorbance at 280 nm

- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG)
- ϵ_{dye} = Molar extinction coefficient of Sulfo-Cy5.5 at ~675 nm
- CF_280 = Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer)
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.

Parameter	Recommended Value
Antibody Concentration	2-10 mg/mL
Molar Dye:Protein Ratio	8:1 to 12:1
Activation Incubation	15-30 minutes
Conjugation Incubation	1-2 hours
Quenching Incubation	1 hour

Table 2: Recommended parameters for antibody conjugation.

[Click to download full resolution via product page](#)

Workflow for conjugating Sulfo-Cy5.5-COOH to an antibody.

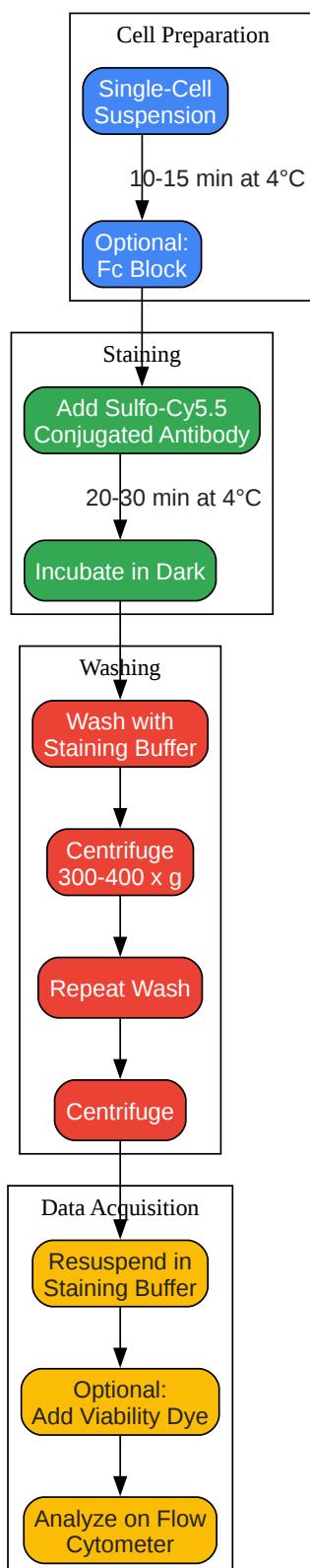
Part 2: Cell Staining for Flow Cytometry

This protocol is for staining cell surface markers. Since Sulfo-Cy5.5 is a sulfonated dye, it is generally cell-impermeable, making it ideal for labeling cell surface proteins.

Materials Required:

- Single-cell suspension
- Sulfo-Cy5.5-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- (Optional) Fc block
- (Optional) Viability dye
- FACS tubes

Protocol:


- Cell Preparation:
 - Prepare a single-cell suspension from cell culture or tissue samples.
 - Adjust the cell concentration to 1×10^6 cells/100 μL in ice-cold Flow Cytometry Staining Buffer.
- (Optional) Fc Receptor Blocking:
 - To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block for 10-15 minutes at 4°C.
- Staining:

- Aliquot 100 µL of the cell suspension into FACS tubes.
- Add the predetermined optimal concentration of the Sulfo-Cy5.5-conjugated antibody. Titration is recommended to determine the optimal staining concentration.
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

- Washing:
 - Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step at least once.
- Resuspension and Data Acquisition:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - (Optional) Add a viability dye to exclude dead cells from the analysis.
 - Analyze the samples on a flow cytometer equipped with a laser that can excite Sulfo-Cy5.5 (e.g., a 633 nm or 640 nm laser).

Step	Parameter	Recommended Value
Cell Concentration	cells/100 µL	1 x 10 ⁶
Staining Incubation	Time and Temperature	20-30 min at 4°C
Washing	Volume and Repetitions	2-3 mL, 2 times
Centrifugation	Speed and Temperature	300-400 x g at 4°C
Final Resuspension Volume	µL	300-500

Table 3: Recommended parameters for cell staining.

[Click to download full resolution via product page](#)

Workflow for cell staining and flow cytometry analysis.

Part 3: Flow Cytometer Setup

- Excitation: Use a laser line that is close to the excitation maximum of Sulfo-Cy5.5, such as a 633 nm (HeNe) or 640 nm (red diode) laser.
- Emission: Use a bandpass filter that captures the peak emission of Sulfo-Cy5.5, for example, a 710/50 nm or similar filter.
- Compensation: When performing multicolor flow cytometry, it is crucial to perform compensation to correct for spectral overlap between fluorophores. Use single-stained controls for each fluorophore in your panel to set up the compensation matrix.

Data Presentation

The quantitative data from the protocols are summarized in the tables above for easy reference. It is essential to optimize these parameters for each specific antibody and cell type to achieve the best results.

Conclusion

Sulfo-Cy5.5-COOH is a valuable tool for flow cytometry, offering bright, far-red fluorescence that can improve the resolution of dimly expressed markers. The protocols provided here offer a comprehensive guide for its use, from the initial conjugation of the dye to an antibody to the final analysis of stained cells. Proper execution of these protocols, along with careful optimization of experimental conditions, will ensure high-quality and reproducible flow cytometry data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. colibri-cytometry.com [colibri-cytometry.com]
- 2. researchgate.net [researchgate.net]

- 3. docs.abcam.com [docs.abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cy5.5-COOH in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3251683#protocol-for-using-sulfo-cy5-5-cooh-in-flow-cytometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com